molecular formula C10H11NO3 B12624999 3-(3-Nitrophenyl)butan-2-one CAS No. 918540-59-7

3-(3-Nitrophenyl)butan-2-one

Cat. No.: B12624999
CAS No.: 918540-59-7
M. Wt: 193.20 g/mol
InChI Key: NFKOSUDXTMRLLZ-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO3 It is a nitroaromatic compound, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Nitrophenyl)butan-2-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of 3-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Nitrophenyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its reduction product, 3-(3-Aminophenyl)butan-2-one, can interact with enzymes and receptors in biological systems, leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrophenyl)butan-2-one: Similar structure but with the nitro group at a different position on the phenyl ring.

    3-(4-Nitrophenyl)butan-2-one: Similar structure but with the nitro group at the para position on the phenyl ring.

    3-(3-Nitrophenyl)propan-2-one: Similar structure but with a shorter carbon chain.

Uniqueness

3-(3-Nitrophenyl)butan-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group on the phenyl ring can significantly affect the compound’s electronic properties and its interactions with other molecules .

Properties

CAS No.

918540-59-7

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-(3-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H11NO3/c1-7(8(2)12)9-4-3-5-10(6-9)11(13)14/h3-7H,1-2H3

InChI Key

NFKOSUDXTMRLLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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